molecular formula C13H7BrN2O2 B5544947 2-(4-bromophenyl)-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione

2-(4-bromophenyl)-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione

Cat. No. B5544947
M. Wt: 303.11 g/mol
InChI Key: ZWXLLEWQQINICE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of pyrrolidine-2,3-dione derivatives, similar to our compound of interest, often involves multicomponent reactions or condensation reactions. For example, derivatives have been prepared via three-component reactions and subsequent reactions with amines (N. Nguyen & Vo Viet Dai, 2023). This suggests that our compound may also be synthesized through similar routes, highlighting the versatility and reactivity of the pyrrolidine dione framework.

Molecular Structure Analysis

Structural determination of related compounds involves advanced spectroscopic techniques such as NMR, HRMS, and X-ray crystallography. For instance, the structure of bromophenyl-quinoline-dione derivatives has been characterized by IR, NMR, and elemental analysis, showing diverse conformations and hydrogen bonding patterns (Wangchun Xiang, 2009). This exemplifies the complex structural characteristics that can be expected for our target compound.

Chemical Reactions and Properties

Derivatives of pyrrolidine-2,3-dione, similar to our compound, exhibit various chemical reactions, including acylation, alkylation, and reactions with amines, leading to a wide range of products (Raymond C. F. Jones et al., 1990). This reflects the chemical versatility of the compound, which can undergo different chemical transformations, offering multiple pathways for chemical modifications and applications.

Physical Properties Analysis

The solubility and solvent effects of similar pyrrolidine-2,5-dione derivatives have been extensively studied, showing variations across different solvents and temperatures (Yanxun Li et al., 2019). This data is crucial for understanding the dissolution behavior and handling of the compound in various media.

Chemical Properties Analysis

The chemical properties of pyrrolidine-2,5-dione derivatives, akin to our target molecule, include their reactivity towards various organic and inorganic reagents, their participation in hydrogen bonding, and their ability to form stable structures under different conditions (F. S. Soliman & T. Kappe, 1982). Understanding these properties is essential for manipulating and applying the compound in different contexts.

Scientific Research Applications

Photoluminescent Materials

New photoluminescent conjugated polymers incorporating 1,4-dioxo-3,6-diphenylpyrrolo[3,4-c]pyrrole (DPP) units and 1,4-phenylene in the main chain have been synthesized. These polymers, created via palladium-catalyzed aryl-aryl coupling reactions, exhibit strong photoluminescence and high photochemical stability, making them suitable for electronic applications due to their good solubility and processability into thin films (Beyerlein & Tieke, 2000).

Inhibitors for Biochemical Reactions

Research has also focused on derivatives of 1H-pyrrole-2,5-dione as potent inhibitors for glycolic acid oxidase (GAO), showing that compounds with significant lipophilic substituents can inhibit porcine liver GAO in vitro. These findings are crucial for understanding biochemical pathways and developing therapeutic agents (Rooney et al., 1983).

Chemical and Physical Properties

Studies on the solubility and solvent effects of related compounds, like 1-(2-bromo-phenyl)-pyrrole-2,5-dione, in various solvents have provided insights into their behavior across different temperatures. These findings are essential for applications in synthesis and material processing, demonstrating the importance of understanding solubility and solvent interactions for practical applications (Yanxun Li et al., 2019).

properties

IUPAC Name

2-(4-bromophenyl)pyrrolo[3,4-c]pyridine-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7BrN2O2/c14-8-1-3-9(4-2-8)16-12(17)10-5-6-15-7-11(10)13(16)18/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWXLLEWQQINICE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N2C(=O)C3=C(C2=O)C=NC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-bromophenyl)-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione

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